2-(3-methylphenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
CAS No.: 2640835-72-7
Cat. No.: VC11851836
Molecular Formula: C21H26N2O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640835-72-7 |
|---|---|
| Molecular Formula | C21H26N2O2 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-(3-methylphenyl)-1-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C21H26N2O2/c1-16-4-3-5-19(12-16)13-21(24)23-10-7-18(8-11-23)15-25-20-6-9-22-14-17(20)2/h3-6,9,12,14,18H,7-8,10-11,13,15H2,1-2H3 |
| Standard InChI Key | JSMQDWKVSJYUEC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)C |
| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(3-methylphenyl)-1-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone, reflects its intricate architecture (Table 1). Key features include:
-
A piperidine ring substituted at the 1-position with an ethanone group.
-
A 4-[(3-methylpyridin-4-yl)oxymethyl] moiety attached to the piperidine’s 4-position.
-
A 3-methylphenyl group linked to the ethanone’s α-carbon.
Table 1: Chemical Identity of 2-(3-Methylphenyl)-1-(4-{[(3-Methylpyridin-4-yl)Oxy]Methyl}Piperidin-1-yl)Ethan-1-One
| Property | Value/Description |
|---|---|
| CAS Number | 2640835-72-7 |
| Molecular Formula | C₂₁H₂₆N₂O₂ |
| Molecular Weight | 338.4 g/mol |
| SMILES | CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)C |
| InChIKey | JSMQDWKVSJYUEC-UHFFFAOYSA-N |
| PubChem CID | 155800950 |
The canonical SMILES string highlights the connectivity: the piperidine ring (N2CCC(CC2)) is bridged to a pyridine ring (C=NC=C3) via an oxymethyl linker (COC3), while the ethanone group (CC(=O)) connects to the 3-methylphenyl substituent.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions (Figure 1) :
-
Formation of the Piperidine Core: Boc-protected 4-hydroxymethylpiperidine is prepared, followed by Mitsunobu coupling to attach aromatic groups.
-
Coupling Reactions: A phenol derivative (e.g., 3-methylpyridin-4-ol) is conjugated to the piperidine via an ether linkage using sulfonyl chlorides (e.g., tosyl or mesyl chloride) .
-
Deprotection and Functionalization: Acidic removal of the Boc group yields a free amine, which undergoes reductive amination or alkylation to introduce the ethanone-phenyl moiety .
Table 2: Key Synthetic Steps and Reagents
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Boc Protection of 4-Hydroxymethylpiperidine | Di-tert-butyl dicarbonate, Base |
| 2 | Ether Formation (Mitsunobu Reaction) | DIAD, Triphenylphosphine |
| 3 | Deprotection | HCl in Dioxane |
| 4 | Reductive Amination | NaBH₃CN, Acetic Acid |
Challenges and Optimizations
-
Lipophilicity Reduction: The benzophenone and pyridine groups contribute to high cLogP values (~3.5), necessitating substitutions with polar moieties (e.g., hydroxyl or amine groups) to improve solubility .
-
Metabolic Stability: The aniline-like structure in analogs is prone to demethylation; replacing it with heterocycles (e.g., piperazine) enhances stability .
Biological Activity and Mechanisms
Neurotransmitter Transporter Affinity
Piperidine derivatives exhibit affinity for dopamine (DAT) and norepinephrine transporters (NET), with IC₅₀ values in the micromolar range. The methylpyridinyloxy group may facilitate π-π interactions with aromatic residues in transporter binding pockets, while the ethanone linker provides conformational flexibility.
Enzyme Inhibition
In Mycobacterium tuberculosis (Mtb), analogous compounds inhibit 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenA), a key enzyme in the electron transport chain . The 3-methylphenyl group likely occupies a hydrophobic cavity in MenA, disrupting ubiquinone biosynthesis.
Table 3: Biological Activities of Structural Analogs
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Lead Compound 1 | Mtb MenA | 0.12 | PMC Study |
| Piperidine Derivative X | DAT | 2.4 | VulcanChem |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
cLogP: Predicted at 3.2 (ALOGPS), indicating moderate lipophilicity .
-
Aqueous Solubility: <10 μg/mL due to the aromatic and piperidine groups, necessitating formulation additives like cyclodextrins.
Metabolic Pathways
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume